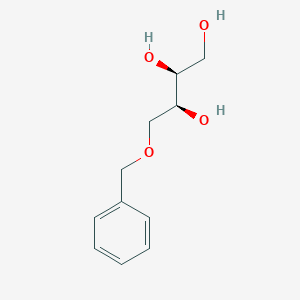
(2s,3s)-4-(Phenylmethoxy)-1,2,3-butanetriol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-4-(Phenylmethoxy)-1,2,3-butanetriol is an organic compound with a unique structure that includes a phenylmethoxy group attached to a butanetriol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-4-(Phenylmethoxy)-1,2,3-butanetriol typically involves the protection of hydroxyl groups followed by selective deprotection and functionalization. One common method involves the use of benzyl protection for the hydroxyl groups, followed by selective deprotection to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar protection and deprotection strategies. The use of automated synthesis equipment and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-4-(Phenylmethoxy)-1,2,3-butanetriol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes or alcohols.
Substitution: The phenylmethoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(2S,3S)-4-(Phenylmethoxy)-1,2,3-butanetriol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S,3S)-4-(Phenylmethoxy)-1,2,3-butanetriol involves its interaction with specific molecular targets and pathways. The phenylmethoxy group can interact with enzymes and receptors, influencing various biological processes. The hydroxyl groups can form hydrogen bonds, affecting the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
- (2S,3S,4S,5S)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone
- (2S,3S)-2,3-Dihydroxy-3-methyl-4-(phenylmethoxy)butanoic-d3 Acid Methyl Ester
- Methyl (2S,3S,4S,5R,6R)-3-hydroxy-4,5-bis(phenylmethoxy)-6-[(2R,3S,4R,5R,6R)-3-hydroxy-4,5-bis(phenylmethoxy)-cyclohexanone
Uniqueness
(2S,3S)-4-(Phenylmethoxy)-1,2,3-butanetriol is unique due to its specific stereochemistry and functional groups. The presence of the phenylmethoxy group and the specific arrangement of hydroxyl groups contribute to its distinct chemical properties and reactivity.
Properties
CAS No. |
81028-07-1 |
|---|---|
Molecular Formula |
C11H16O4 |
Molecular Weight |
212.24 g/mol |
IUPAC Name |
(2S,3S)-4-phenylmethoxybutane-1,2,3-triol |
InChI |
InChI=1S/C11H16O4/c12-6-10(13)11(14)8-15-7-9-4-2-1-3-5-9/h1-5,10-14H,6-8H2/t10-,11-/m0/s1 |
InChI Key |
QVBRSHTYOBPOEE-QWRGUYRKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H]([C@H](CO)O)O |
Canonical SMILES |
C1=CC=C(C=C1)COCC(C(CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


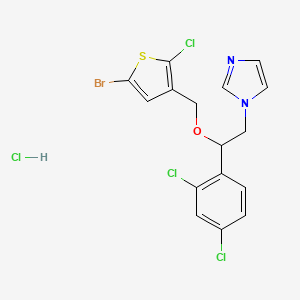
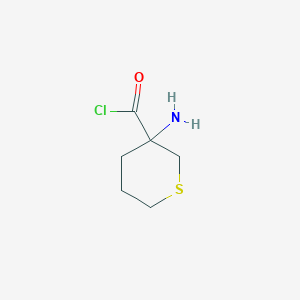

![3-Cyclobutyl-4-methyl-1,2,4,5-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B13783845.png)
![Spiro[4.6]undecane-2-carbonyl chloride](/img/structure/B13783847.png)
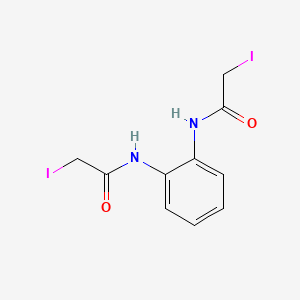
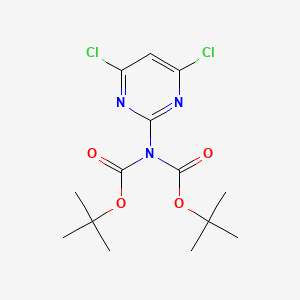
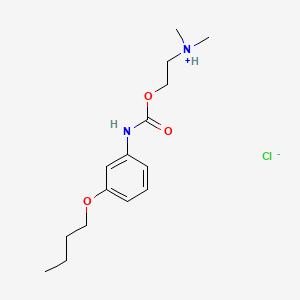
![Ethyl 3-[cyclohexyl(phenylcarbamoyl)amino]propanoate](/img/structure/B13783863.png)
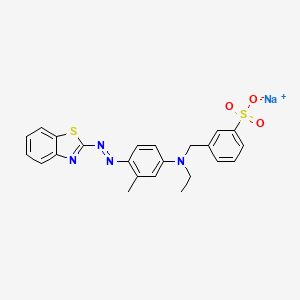
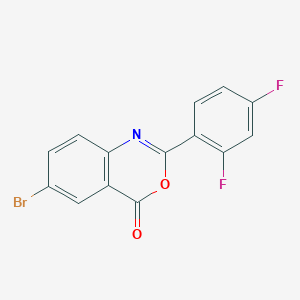
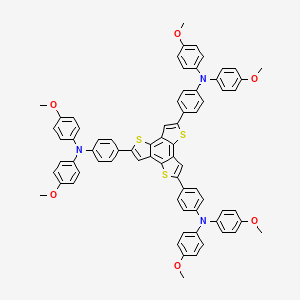
![3-[4-[(Trifluoromethyl)thio]phenyl]-2-propenoic acid ethyl ester](/img/structure/B13783900.png)

